2-Fluoro-6-methylbenzenethiol
Description
Significance of Aryl Thiol Scaffolds in Organic Synthesis
Aryl thiol scaffolds are fundamental structural motifs in organic chemistry. The thiol group is a versatile functional handle that participates in a wide array of chemical transformations. Thioethers, which are prevalent in numerous biologically active molecules and materials, are commonly synthesized through the formation of carbon-sulfur (C-S) bonds. tandfonline.comhznu.edu.cn
One of the most powerful strategies for creating these C-S bonds is through transition-metal-catalyzed cross-coupling reactions, where an aryl thiol (or thiolate) is coupled with an aryl halide. tandfonline.comnih.gov Catalytic systems based on palladium and copper are frequently employed for this purpose. tandfonline.comnih.govcaltech.edu For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst for the cross-coupling of thiols with aryl bromides and even less reactive aryl chlorides. tandfonline.comorganic-chemistry.org These methods are valued for their efficiency and tolerance of various functional groups. nih.gov
Furthermore, aryl thiols are crucial precursors for the synthesis of sulfur-containing heterocycles, which are core structures in many pharmaceutical agents. acs.orgacs.org The thiol group can act as an intramolecular nucleophile, enabling cyclization reactions to form rings. acs.org Metal-free methods, utilizing reagents like diaryliodonium salts, have also been developed to arylate thiols under mild conditions, expanding the synthetic toolkit for accessing complex aryl sulfides. researchgate.net
Impact of Fluorine Substitution on Aromatic Systems Reactivity and Structure
The introduction of a fluorine atom onto an aromatic ring profoundly alters the molecule's physicochemical properties. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly influence the reactivity and stability of the aromatic system. numberanalytics.comtandfonline.com
Key effects of fluorine substitution include:
Modulation of Acidity/Basicity : Fluorine's inductive effect can drastically alter the pKa of nearby functional groups. tandfonline.combohrium.commdpi.com For an aryl thiol, a fluorine substituent on the ring is expected to increase the acidity of the thiol proton (lower pKa) compared to its non-fluorinated analogue. This change can influence the molecule's behavior in base-mediated reactions.
Reactivity Towards Nucleophiles : The electron-withdrawing nature of fluorine makes the aromatic ring more electron-deficient, which can increase its reactivity toward nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.commasterorganicchemistry.com In such reactions, a fluorine atom can even act as a leaving group, a role facilitated by its ability to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
Metabolic Stability : In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation. bohrium.comacs.org The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. acs.org
Conformational Influence : Due to its size and electronegativity, a fluorine substituent can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets like proteins. bohrium.com
Research Landscape and Potential of 2-Fluoro-6-methylbenzenethiol
This compound is a specialized aromatic thiol whose research potential stems from the unique substitution pattern on the benzene (B151609) ring. The presence of a fluorine atom and a methyl group ortho to the thiol functionality creates a sterically hindered and electronically distinct environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1208075-43-7 | chemsrc.compharmaffiliates.com |
| Molecular Formula | C₇H₇FS | pharmaffiliates.com |
| Molecular Weight | 142.19 g/mol | pharmaffiliates.comsigmaaldrich.com |
This compound is a valuable building block in synthetic chemistry. Its synthesis can be envisioned from commercially available precursors such as 2-fluoro-6-methylaniline. bldpharm.com The thiol group makes it a potent nucleophile for forming thioethers via substitution or cross-coupling reactions. smolecule.com For example, it can participate in copper-catalyzed couplings with aryl halides to produce complex diaryl sulfides. organic-chemistry.org
The steric hindrance provided by the ortho-methyl group, combined with the electronic influence of the ortho-fluoro group, can be exploited to achieve selectivity in certain reactions. The fluorine atom activates the ring for potential nucleophilic substitution while also modulating the acidity and nucleophilicity of the thiol group. tandfonline.commasterorganicchemistry.com
While detailed studies on this compound itself are not extensively documented in mainstream literature, its utility can be inferred from research on analogous compounds. For instance, related fluorinated thiophenols are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom is incorporated to enhance biological activity or improve metabolic stability. mdpi.comvulcanchem.com The reactivity of the thiol group in similar structures is well-established for forming covalent bonds with biological targets or for constructing complex molecular architectures. smolecule.com
Table 2: Spectroscopic Data for a Structurally Related Compound (4-Methylbenzenethiol)
| Spectroscopy | Data Points |
| IR Spectrum | Data available via NIST WebBook nist.gov |
| Mass Spectrum (EI) | Data available via NIST WebBook nist.gov |
| UV/Visible Spectrum | Data available via NIST WebBook nist.gov |
Note: Specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The data for the related compound 4-methylbenzenethiol (B89573) is provided for comparative context.
The potential research applications for this compound lie in its use as a specialized reagent for introducing the 2-fluoro-6-methylthiophenyl moiety into larger molecules, enabling the exploration of structure-activity relationships in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVXNRTSGRJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 6 Methylbenzenethiol
Retrosynthetic Analysis and Strategic Precursors
A logical retrosynthetic analysis of 2-fluoro-6-methylbenzenethiol points to two primary families of precursors: fluorinated toluene derivatives and methylated fluorobenzene derivatives.
One retrosynthetic approach involves the introduction of a thiol group onto a 2-fluorotoluene framework. A key precursor in this strategy is 2-fluoro-6-methylaniline . This aniline derivative can be synthesized and then converted to the target thiol. A common pathway involves the diazotization of the aniline to form a diazonium salt, which can then be subjected to a variety of sulfur-introducing reagents. For instance, reaction with potassium ethyl xanthate followed by hydrolysis is a well-established method for converting diazonium salts to thiols.
Alternatively, 2-fluoro-6-methylaniline can be converted to 2-fluoro-6-methylphenol . This transformation can be achieved via a diazotization-hydrolysis sequence. The resulting phenol is a versatile intermediate for the synthesis of the target thiol through methods such as the Newman-Kwart rearrangement.
Another strategic approach starts with a methylated fluorobenzene, such as 1-fluoro-3-methylbenzene . This strategy focuses on the regioselective introduction of the thiol group at the C2 position. This can be challenging due to the directing effects of the fluorine and methyl substituents. One potential route involves the ortho-lithiation of 1-fluoro-3-methylbenzene, directed by the fluorine atom, followed by quenching with a sulfur electrophile like elemental sulfur or a disulfide. However, achieving the desired regioselectivity can be complex.
A more controlled approach involves the use of a pre-functionalized precursor, such as a halogenated derivative. For example, 2-bromo-1-fluoro-3-methylbenzene or 2-chloro-1-fluoro-3-methylbenzene can serve as effective precursors. These haloarenes can then undergo nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions with a sulfur source to introduce the thiol group.
Classical Synthetic Routes to Aryl Thiols
Traditional methods for the synthesis of aryl thiols remain relevant and can be applied to the preparation of this compound.
The reaction of a halogenated aromatic compound with a sulfur nucleophile is a fundamental method for forming aryl-sulfur bonds. In the context of synthesizing this compound, a precursor such as 2-bromo-1-fluoro-3-methylbenzene could be reacted with a thiolating agent like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. These reactions often require elevated temperatures and can sometimes lead to side products.
Transition-metal catalysis has significantly improved the efficiency and scope of these thiolation reactions. beilstein-journals.orgnih.gov Palladium, copper, and nickel catalysts are commonly employed to facilitate the coupling of aryl halides with various sulfur sources. beilstein-journals.orgnih.gov For instance, a palladium-catalyzed reaction between 2-chloro-1-fluoro-3-methylbenzene and a thiol equivalent could provide a direct route to the target compound.
A widely used and reliable method for the preparation of aryl thiols is the reduction of the corresponding arylsulfonyl chlorides. For the synthesis of this compound, the key intermediate would be 2-fluoro-6-methylbenzenesulfonyl chloride . This sulfonyl chloride can be prepared from 2-fluoro-6-methylaniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and subsequent treatment with a chlorinating agent.
Once obtained, 2-fluoro-6-methylbenzenesulfonyl chloride can be reduced to the desired thiol using various reducing agents. Common reagents for this transformation include zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid), tin(II) chloride, or triphenylphosphine.
| Precursor | Reagent(s) | Product |
| 2-Fluoro-6-methylaniline | 1. NaNO₂, H₂SO₄2. SO₂, CuCl3. Cl₂ | 2-Fluoro-6-methylbenzenesulfonyl chloride |
| 2-Fluoro-6-methylbenzenesulfonyl chloride | Zn, H₂SO₄ | This compound |
Modern and Advanced Synthetic Strategies
In addition to classical methods, several modern synthetic strategies offer efficient and versatile routes to aryl thiols, including this compound.
One of the most powerful modern methods for converting phenols to thiophenols is the Newman-Kwart rearrangement . This thermal rearrangement involves the intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. The S-aryl thiocarbamate is then readily hydrolyzed to yield the corresponding thiophenol.
The synthesis of this compound via this method would begin with the conversion of 2-fluoro-6-methylphenol to its O-aryl dimethylthiocarbamate derivative. This is typically achieved by reacting the phenol with dimethylthiocarbamoyl chloride in the presence of a base. The resulting O-(2-fluoro-6-methylphenyl) dimethylthiocarbamate is then heated to induce the rearrangement to S-(2-fluoro-6-methylphenyl) dimethylthiocarbamate. The final step is the hydrolysis of the S-aryl thiocarbamate, usually under basic conditions, to afford this compound.
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Fluoro-6-methylphenol | Dimethylthiocarbamoyl chloride, Base | O-(2-fluoro-6-methylphenyl) dimethylthiocarbamate |
| 2 | O-(2-fluoro-6-methylphenyl) dimethylthiocarbamate | Heat (Thermal Rearrangement) | S-(2-fluoro-6-methylphenyl) dimethylthiocarbamate |
| 3 | S-(2-fluoro-6-methylphenyl) dimethylthiocarbamate | Base (e.g., NaOH or KOH), H₂O | This compound |
Recent advancements in transition-metal-catalyzed C-S bond formation have provided even more direct routes to aryl thiols. These methods often involve the direct C-H functionalization of arenes or the cross-coupling of various aryl precursors with sulfur-containing reagents. While specific examples for this compound may be limited in the literature, the general principles of these modern catalytic systems are applicable and represent a promising area for future synthetic development.
Transition-Metal-Catalyzed Carbon-Sulfur Bond Formation
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C–S bonds. Palladium and copper complexes are particularly prominent in these transformations, enabling the coupling of aryl electrophiles with sulfur nucleophiles.
Palladium-catalyzed cross-coupling reactions are versatile methods for forming C–S bonds. While reactions like the Suzuki-Miyaura, Stille, and Kumada couplings are most famous for C–C bond formation, their principles can be extended to C–S bond synthesis. Typically, these reactions involve the coupling of an aryl halide or triflate with a sulfur-containing coupling partner.
For the synthesis of this compound, a suitable precursor would be an activated 2-fluoro-6-methylphenyl derivative, such as 1-bromo-2-fluoro-6-methylbenzene or 1-iodo-2-fluoro-6-methylbenzene. The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a sulfur-containing organometallic reagent (in Stille or Suzuki-type couplings) or direct coupling with a thiol source, and concluding with reductive elimination to yield the aryl thiol and regenerate the catalyst.
The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high efficiency. wikipedia.org Dialkylbiaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands, have been instrumental in advancing palladium-catalyzed C–N and C–S bond-forming reactions. wikipedia.org These ligands are known to facilitate the key steps of the catalytic cycle, even with challenging substrates. wikipedia.org For instance, the use of specialized ligands like AlPhos has been reported for the successful Pd-catalyzed C–S cross-coupling of thiols with aromatic electrophiles. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
| Reaction Type | Aryl Substrate | Sulfur Source | Typical Catalyst/Ligand | Key Feature |
| Buchwald-Hartwig | Aryl Halide (Br, I, Cl), Triflate | Thiol (R-SH) or Thiolate (R-SNa) | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos, AlPhos) | Broad substrate scope and functional group tolerance. wikipedia.org |
| Suzuki-Miyaura Type | Aryl Halide | Thioboronic ester | Pd(PPh₃)₄ | Involves a transmetalation step with a boron reagent. |
| Stille Type | Aryl Halide | Organotin Thiolate (R₃Sn-SR') | Pd(PPh₃)₄ | Utilizes organotin reagents, which have toxicity concerns. |
| Kumada Type | Aryl Halide | Thiol-based Grignard Reagent | Ni or Pd-phosphine complexes | Employs highly reactive Grignard reagents. |
Copper-catalyzed methods provide a valuable alternative to palladium-based systems for C–S bond formation. These reactions are often cost-effective and exhibit excellent functional group tolerance. A common approach involves the coupling of an aryl halide with a simple sulfur source.
One effective method is the copper(I) iodide (CuI)-catalyzed reaction of aryl iodides with elemental sulfur powder in the presence of a base like potassium carbonate (K₂CO₃). organic-chemistry.org The resulting disulfide intermediate is then reduced in situ with an agent such as sodium borohydride (NaBH₄) to afford the desired aryl thiol. organic-chemistry.org This methodology is notable for its tolerance of a wide array of functional groups on the aromatic ring, including fluoro, methoxy (B1213986), hydroxyl, and keto groups, making it highly suitable for the synthesis of this compound from 1-iodo-2-fluoro-6-methylbenzene. organic-chemistry.org
Another variation employs CuI-nanoparticles as a catalyst for the selective synthesis of thiophenols from aryl halides and sulfur powder, followed by reduction. organic-chemistry.org This approach can proceed even in the absence of specialized ligands and organic solvents. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Thiophenols
Nucleophilic aromatic substitution (SNAr) is a powerful pathway for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the leaving group restores aromaticity.
For SNAr to be effective, two main conditions must be met:
The presence of a good leaving group on the aromatic ring.
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org
In the context of synthesizing fluorinated thiophenols, the fluorine atom itself can serve as an excellent leaving group. Counterintuitively, fluoride is a better leaving group than other halides in SNAr reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.comyoutube.com
To synthesize this compound via an SNAr strategy, a precursor such as 2,6-difluorotoluene could be reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH). In this scenario, one of the fluorine atoms would act as the leaving group. However, the success of this reaction is influenced by the electronic nature of the other substituent, the methyl group. The methyl group is weakly electron-donating, which would typically disfavor the reaction by destabilizing the negative charge of the Meisenheimer complex. Nonetheless, the strong activating effect of the target fluorine leaving group could potentially overcome this slight deactivation, making the SNAr pathway a viable, albeit potentially challenging, route.
Radical and Photochemical Approaches to Thiol Synthesis
While transition-metal catalysis and SNAr are common, radical and photochemical methods represent alternative strategies for C–S bond formation. These approaches often proceed under mild conditions and can offer different selectivity profiles.
Radical-based methods can involve the generation of an aryl radical from a suitable precursor (e.g., a diazonium salt or an aryl halide), which then reacts with a sulfur source. For instance, the Sandmeyer-type reaction of an aniline derivative (2-fluoro-6-methylaniline) could be adapted. Conversion of the amine to a diazonium salt, followed by reaction with a sulfur nucleophile like potassium ethyl xanthate and subsequent hydrolysis, can yield the corresponding thiophenol.
Photochemical methods utilize light to initiate the C–S bond-forming reaction. This can involve the photolysis of an aryl halide in the presence of a thiol or a sulfur donor. These reactions often proceed through radical or radical-ion intermediates. While specific photochemical syntheses of this compound are not widely documented, the general principles of photo-induced C–S coupling could be applied, offering a potential route under mild, non-thermal conditions.
Optimization and Mechanistic Investigations of Synthetic Processes
Optimizing the synthesis of this compound requires a deep understanding of the reaction mechanisms and the factors that control selectivity and yield. For catalytic processes, this often involves fine-tuning the catalyst system.
In transition-metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is paramount. researchgate.net Ligands are not merely spectators; they directly influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.
For C–S cross-coupling reactions, bulky and electron-rich phosphine ligands are often employed. wikipedia.org These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. wikipedia.org The steric bulk also facilitates the final reductive elimination step to release the product and regenerate the catalyst.
The development of specialized dialkylbiaryl phosphine ligands has significantly broadened the scope of palladium-catalyzed cross-coupling. wikipedia.org Ligands like JohnPhos, RuPhos, and XPhos have demonstrated effectiveness in various C–N and C–S bond-forming reactions, often allowing for lower catalyst loadings and milder reaction conditions. wikipedia.org Mechanistic studies focus on elucidating the catalytic cycle to identify rate-limiting steps and potential catalyst deactivation pathways, guiding the rational design of more robust and efficient ligand systems.
Table 2: Selected Buchwald Ligands and Their Applications in Cross-Coupling
| Ligand Name | Structure Type | Key Application Areas | Potential Advantage for Thiol Synthesis |
| JohnPhos | Dialkylbiaryl phosphine | Suzuki, Amination of aryl halides | Effective with hindered substrates. wikipedia.org |
| XPhos | Dialkylbiaryl phosphine | Suzuki, Negishi, C-S coupling | General utility and high reactivity. |
| RuPhos | Dialkylbiaryl phosphine | Negishi, Amination | Tolerates a wide range of functional groups. wikipedia.org |
| AlPhos | Dialkylbiaryl phosphine | C-S cross-coupling, Fluorination | Specifically noted for preparing aryl thioethers. wikipedia.org |
Solvent Effects and Reaction Medium Engineering
The selection of an appropriate solvent is critical in the synthesis of this compound, particularly for the key Newman-Kwart rearrangement step. This intramolecular rearrangement typically requires high temperatures, and the solvent must not only be stable under these conditions but also facilitate the reaction.
High-boiling point, polar aprotic solvents are generally favored for the thermal Newman-Kwart rearrangement as they can effectively solvate the polar transition state. Solvents such as diphenyl ether, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly employed. organic-chemistry.orgjk-sci.com The choice of solvent can significantly impact the reaction rate and yield. For instance, reactions that show low conversion in less polar solvents like xylene can see a substantial increase in yield when conducted in more polar media such as formic acid. organic-chemistry.org
Recent advancements have focused on reaction medium engineering to reduce the harsh temperature requirements. One notable development is the use of photoredox catalysis, which allows the rearrangement to proceed at ambient temperatures. organic-chemistry.orgchem-station.com In such systems, acetonitrile has been identified as an ideal solvent, with dilute conditions surprisingly accelerating the reaction. organic-chemistry.org This method, however, may show limitations with sterically hindered substrates. organic-chemistry.org
The table below summarizes the characteristics of solvents commonly used in the Newman-Kwart rearrangement, which is a key step in the synthesis of this compound.
| Solvent | Boiling Point (°C) | Polarity | Typical Reaction Temperature (°C) | Notes |
| Diphenyl ether | 259 | Low | 200-300 | High thermal stability, suitable for high-temperature reactions. wikipedia.org |
| N,N-Dimethylformamide (DMF) | 153 | High | 150-200 | Good solvating power for polar intermediates. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | 180-250 | High boiling point and polarity make it effective for difficult rearrangements. jk-sci.com |
| Acetonitrile | 82 | High | Ambient (with photocatalysis) | Ideal for photoredox-catalyzed reactions, allowing for milder conditions. organic-chemistry.org |
Temperature, Pressure, and Stoichiometric Control for Process Efficiency
The efficiency of the synthesis of this compound is profoundly influenced by the precise control of temperature, pressure, and stoichiometry of the reactants.
Temperature: The Newman-Kwart rearrangement is a thermally demanding reaction, often requiring temperatures in the range of 200-300 °C to achieve a reasonable reaction rate. chem-station.comwikipedia.org The presence of an electron-withdrawing fluorine atom on the aromatic ring of the precursor to this compound would be expected to lower the activation energy for the rearrangement, potentially allowing for slightly lower reaction temperatures compared to electron-rich systems. organic-chemistry.orgjk-sci.com However, the steric hindrance from the ortho-methyl group might counteract this effect, necessitating elevated temperatures to overcome the steric barrier. organic-chemistry.org The use of microwave irradiation has been shown to be effective in accelerating the reaction by rapidly reaching and maintaining the high temperatures required. organic-chemistry.org
Pressure: While most syntheses of this type are conducted at atmospheric pressure, the use of sealed-vessel microwave reactors can lead to elevated pressures. This can be advantageous in preventing the boiling of lower-boiling point solvents at the required reaction temperatures, thus allowing for a wider range of solvent choices.
Stoichiometric Control: Precise control of the stoichiometry is crucial in the initial step of the synthesis, the formation of the O-aryl thiocarbamate from 2-fluoro-6-methylphenol. Typically, the phenol is deprotonated with a suitable base, followed by reaction with a thiocarbamoyl chloride. The molar ratio of the phenol, base, and thiocarbamoyl chloride must be carefully controlled to ensure complete conversion and minimize the formation of byproducts. An excess of the base or thiocarbamoyl chloride can lead to side reactions and complicate the purification process. In the subsequent hydrolysis of the S-aryl thiocarbamate to the final thiophenol, a sufficient excess of the hydrolyzing agent, such as sodium hydroxide or potassium hydroxide, is used to drive the reaction to completion. organic-chemistry.org
The following table provides a hypothetical set of reaction parameters for the synthesis of this compound via the Newman-Kwart rearrangement, based on typical conditions for analogous transformations.
| Step | Reactants | Stoichiometry (Phenol:Base:Reagent) | Temperature (°C) | Notes |
| Thiocarbamate Formation | 2-Fluoro-6-methylphenol, Sodium hydride, N,N-Dimethylthiocarbamoyl chloride | 1 : 1.1 : 1.1 | 0 to 25 | Careful control of stoichiometry is key to high yield. |
| Newman-Kwart Rearrangement | O-(2-Fluoro-6-methylphenyl) N,N-dimethylthiocarbamate | - | 220-280 | High temperature is necessary to overcome the activation barrier. |
| Hydrolysis | S-(2-Fluoro-6-methylphenyl) N,N-dimethylthiocarbamate, Potassium hydroxide | 1 : 5 | 100 | Excess base ensures complete conversion to the thiophenol. |
Chemical Reactivity and Transformation of 2 Fluoro 6 Methylbenzenethiol
Thiol-Group Mediated Reactions
The sulfur atom of the thiol group possesses lone pairs of electrons and can be readily oxidized, acting as a potent nucleophile in various reactions.
Oxidation Reactions Leading to Disulfides and Sulfonic Acids
The thiol group of 2-Fluoro-6-methylbenzenethiol is susceptible to oxidation, a common reaction for organosulfur compounds. Under mild oxidizing conditions, it can undergo coupling to form the corresponding disulfide. A relevant example is the oxidation of the structurally similar 2-amino-5-fluoro-3-methylbenzenethiol, which yields bis(2-amino-5-fluoro-3-methylphenyl)disulfide. researchgate.net This transformation suggests that this compound would similarly dimerize to form bis(2-fluoro-6-methylphenyl) disulfide.
Various reagents can be employed for the oxidation of thiols to disulfides, including mild oxidants and microwave-assisted methods using reagents like tripropylammonium (B8586437) fluorochromate(VI). iau.ir The reactions are typically clean and can be controlled to prevent over-oxidation. iau.ir
Further oxidation under stronger conditions can convert the thiol group into a sulfonic acid. This transformation typically involves more potent oxidizing agents. While specific conditions for this compound are not detailed in the available literature, general methods for the conversion of thiols to sulfonic acids are well-established. smolecule.comscispace.com The resulting 2-fluoro-6-methylbenzenesulfonic acid would be a significantly different molecule with distinct chemical properties.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidation Product | Class of Compound |
| This compound | Bis(2-fluoro-6-methylphenyl) disulfide | Disulfide |
| This compound | 2-Fluoro-6-methylbenzenesulfonic acid | Sulfonic Acid |
Nucleophilic Additions and Substitutions Involving the Thiol Moiety
The thiol group of this compound is nucleophilic and can participate in a variety of addition and substitution reactions. The thiolate anion, formed by deprotonation of the thiol, is an even more potent nucleophile.
In nucleophilic addition reactions, the thiol can add across carbon-carbon double or triple bonds, particularly those activated by electron-withdrawing groups. This is a common strategy for the formation of carbon-sulfur bonds.
In nucleophilic substitution reactions, the thiol or its corresponding thiolate can displace leaving groups from alkyl halides, epoxides, and other electrophilic substrates. nih.govorganic-chemistry.org For example, the reaction with an alkyl halide would proceed via an SN2 mechanism to yield a thioether. The reactivity of the thiol can be enhanced by using a base to form the more nucleophilic thiolate anion.
Synthesis of Thioethers, Sulfides, and other Organosulfur Compounds
The synthesis of thioethers (sulfides) is a primary transformation of this compound. nih.govtotal-synthesis.com A common and straightforward method is the S-alkylation of the thiol with an alkyl halide in the presence of a base.
A variety of methods have been developed for the synthesis of thioethers from thiols, including transition-metal-catalyzed cross-coupling reactions and milder, additive-free methods. nih.govtotal-synthesis.com These advanced methods often offer greater functional group tolerance and milder reaction conditions. For instance, a recently developed method allows for thioetherification at ambient temperature without the need for a transition metal or an exogenous base. nih.gov
Beyond simple thioethers, the reactivity of the thiol group can be harnessed to synthesize a wide array of other organosulfur compounds.
Table 2: Synthesis of Organosulfur Compounds from this compound
| Reactant | Product Type | General Reaction |
| Alkyl Halide | Thioether | Nucleophilic Substitution |
| Activated Alkene | Thioether | Michael Addition |
| Epoxide | β-Hydroxy Thioether | Ring-Opening Reaction |
Aromatic Ring Functionalization
The 2-fluoro-6-methylphenyl core of the molecule can undergo functionalization through various aromatic substitution reactions. The existing substituents play a crucial role in directing the regiochemical outcome of these transformations.
Electrophilic Aromatic Substitution (EAS) on the 2-Fluoro-6-methylphenyl Core
In electrophilic aromatic substitution (EAS), the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org The substituents on the 2-fluoro-6-methylphenyl core have the following directing effects:
-SH (Thiol): Strongly activating and ortho, para-directing.
-CH₃ (Methyl): Activating and ortho, para-directing.
-F (Fluoro): Deactivating but ortho, para-directing. organic-chemistry.org
The positions on the aromatic ring are influenced by these groups as follows:
Position 3: ortho to both the thiol and methyl groups.
Position 4: para to the methyl group and meta to the thiol and fluoro groups.
Position 5: ortho to the fluoro group and meta to the thiol and methyl groups.
The combined influence of these groups suggests that electrophilic attack is most likely to occur at the positions that are activated by the strongest activating groups and where steric hindrance is minimized. The powerful ortho, para-directing ability of the thiol and methyl groups would strongly favor substitution at positions 3, 4, and 5. The fluorine atom, being a deactivator, will have a lesser influence on the substitution pattern. organic-chemistry.org The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with a potential mixture of products.
Directed Ortho-Metalation (DOM) Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orgunblog.fr This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.
The thiol group (-SH) or a protected form thereof can act as a directing metalation group. wikipedia.org In the case of this compound, the thiol group would direct the metalation to the adjacent position 3. The fluorine and methyl groups at positions 2 and 6, respectively, would sterically hinder metalation at other positions.
This regioselective lithiation at position 3 would generate a versatile intermediate that can react with various electrophiles to introduce a wide range of functional groups at this specific position, a transformation that may be difficult to achieve through classical EAS reactions.
Table 3: Potential Functionalization via Directed Ortho-Metalation
| Electrophile | Introduced Functional Group at Position 3 |
| CO₂ | Carboxylic Acid (-COOH) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| RCHO (Aldehyde) | Hydroxyalkyl (-CH(OH)R) |
| R₂CO (Ketone) | Hydroxy-dialkyl-methyl (-C(OH)R₂) |
Halogenation and Metallation Reactions on the Aromatic Ring
Halogenation and metallation are fundamental transformations for modifying the aromatic core of this compound, enabling the introduction of a wide array of functional groups.
Halogenation: The regioselectivity of electrophilic aromatic substitution reactions like halogenation on the this compound ring is directed by the combined electronic and steric effects of the existing substituents. The thiol group is an ortho-, para-director, as is the methyl group. The fluorine atom is also an ortho-, para-director, though it is deactivating. wikipedia.org Given the substitution pattern, the positions ortho and para to the strongly activating thiol group are already occupied. Therefore, halogenation is expected to occur at the remaining activated positions. For instance, bromination of similar aromatic thiols can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.netsmolecule.com
Metallation: Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgnih.gov In this process, a heteroatom-containing directing group coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. acs.orgnih.gov For this compound, the thiol group can act as a directing group. However, the acidity of the thiol proton means that it will be deprotonated first. Subsequent ortho-metallation would then be directed by the resulting thiolate. The fluorine atom can also direct metallation to its ortho position. ambeed.com The interplay between these directing groups and the steric hindrance from the methyl group will determine the ultimate site of metallation. Superbases, which are mixtures of organolithium compounds and potassium alkoxides, have been shown to metallate at positions that are not accessible with organolithium reagents alone. researchgate.net
Reactivity of the Methyl Group
The methyl group of this compound is not merely a passive substituent; it is a site of potential reactivity, allowing for a range of functionalization reactions.
Benzylic Functionalization (e.g., Radical Halogenation, Oxidation)
The position adjacent to the aromatic ring, known as the benzylic position, is particularly susceptible to radical reactions and oxidation due to the resonance stabilization of the resulting benzylic radical or cation.
Radical Halogenation: The methyl group can undergo free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring.
Oxidation: The methyl group can be oxidized to various oxidation states, including an aldehyde, carboxylic acid, or alcohol. The choice of oxidizing agent determines the product. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid will typically oxidize the methyl group to a carboxylic acid. Milder and more selective reagents, such as cerium(IV) ammonium (B1175870) nitrate (B79036) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used to achieve oxidation to the aldehyde stage. thieme-connect.de Recent advances have also explored photocatalytic and metal-catalyzed methods for the selective oxidation of benzylic C-H bonds. 66557.netrsc.org For instance, the oxidation of the related 2-chloro-6-fluorotoluene (B1346809) to 2-chloro-6-fluorobenzaldehyde (B137617) has been reported. wikipedia.orggoogle.com
Condensation and Alkylation Reactions Involving the Methyl Group
While less common than benzylic halogenation and oxidation, the methyl group can potentially participate in condensation and alkylation reactions under specific conditions.
Condensation Reactions: Aldol-type condensation reactions typically involve an enol or enolate reacting with a carbonyl compound. While the methyl group of this compound is not directly involved in a classical aldol (B89426) condensation, its oxidized derivative, 2-fluoro-6-methylbenzaldehyde, can readily participate in such reactions. evitachem.comsmolecule.comresearchgate.net For example, it can react with ketones in the presence of a base to form α,β-unsaturated ketones. evitachem.com
Alkylation Reactions: Direct alkylation of the methyl group is challenging. However, after deprotonation of the benzylic position with a very strong base, the resulting benzylic anion could, in principle, be alkylated with an appropriate electrophile. More commonly, the methyl group is first functionalized, for example by halogenation, to create a more reactive handle for subsequent alkylation or cross-coupling reactions. uni-muenchen.de
Influence of Fluorine Atom on Reactivity and Regioselectivity
The fluorine atom at the 2-position exerts a significant influence on the reactivity and regioselectivity of reactions involving this compound through a combination of electronic and directing effects.
Electronic Effects of Fluorine on the Aromatic System
The fluorine atom possesses a dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). numberanalytics.comumons.ac.be This effect generally deactivates the aromatic ring towards electrophilic substitution. However, fluorine also has lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +M or +R effect). wikipedia.orgumons.ac.be While the inductive effect tends to dominate, the resonance effect can influence the regioselectivity of reactions. wikipedia.org This interplay of inductive and resonance effects can modulate the electron density of the aromatic ring, affecting its susceptibility to both electrophilic and nucleophilic attack. numberanalytics.comnih.govacs.org
| Electronic Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the sigma bond due to fluorine's high electronegativity. numberanalytics.comumons.ac.be | Deactivates the ring towards electrophilic attack. |
| Resonance Effect (+M) | Donation of electron density from fluorine's lone pairs into the aromatic π-system. wikipedia.orgumons.ac.be | Can partially offset the deactivating inductive effect and directs incoming electrophiles to the ortho and para positions. |
Development of Derivatives and Analogues of 2 Fluoro 6 Methylbenzenethiol
Design and Synthesis of Structurally Modified Benzenethiol Analogues
The structural modification of 2-Fluoro-6-methylbenzenethiol is a key area of research, aiming to systematically alter its physical and chemical properties. This is achieved by introducing a variety of functional groups onto the aromatic ring or by embedding the core structure into heterocyclic systems.
Systematic Variation of Aromatic Substituents (e.g., Alkyl, Halogen, Alkoxy, Nitro)
The introduction of additional substituents onto the aromatic ring of this compound allows for the fine-tuning of its electronic and steric properties. A range of synthetic methodologies can be employed to achieve this diversification. Electrophilic aromatic substitution reactions are a common approach, although the directing effects of the existing fluorine, methyl, and thiol groups must be carefully considered.
For instance, nitration can introduce a nitro group, a powerful electron-withdrawing group, onto the ring. Subsequent reduction of the nitro group can yield an amino group, which serves as a handle for further functionalization. Halogenation can introduce additional halogen atoms (e.g., chloro, bromo), which can modify the molecule's reactivity and lipophilicity. Friedel-Crafts reactions can be used to introduce new alkyl or acyl groups.
A general approach for synthesizing substituted benzenethiols involves the use of appropriately substituted anilines or halobenzenes as starting materials. For example, substituted anilines can be converted to the corresponding thiols through diazotization followed by reaction with a sulfur-containing reagent. orientjchem.org Similarly, activated aryl halides can undergo nucleophilic aromatic substitution with a hydrosulfide reagent to yield the desired thiophenol. google.comorganic-chemistry.org These methods offer pathways to a wide array of derivatives that would be difficult to access by direct substitution on the this compound ring.
Table 1: Potential Aromatic Substituents and Corresponding Synthetic Methods
| Substituent | Type | Potential Synthetic Method | Precursor |
| Nitro (-NO₂) | Electron-withdrawing | Electrophilic Nitration | This compound |
| Amino (-NH₂) | Electron-donating | Reduction of Nitro Group | Nitro-derivative of this compound |
| Chloro (-Cl) | Electron-withdrawing, Halogen | Electrophilic Halogenation | This compound |
| Bromo (-Br) | Electron-withdrawing, Halogen | Electrophilic Halogenation | This compound |
| Alkyl (-R) | Electron-donating | Friedel-Crafts Alkylation | This compound |
| Acyl (-COR) | Electron-withdrawing | Friedel-Crafts Acylation | This compound |
| Carboxy (-COOH) | Electron-withdrawing | Oxidation of Methyl Group | 2-Fluoro-6-carboxybenzenethiol |
| Alkoxy (-OR) | Electron-donating | Williamson Ether Synthesis | Hydroxy-derivative of this compound |
Exploration of Heterocyclic Systems Incorporating the Fluorinated Methyl Phenyl Moiety
The thiol group of this compound is a versatile functional group for the synthesis of sulfur-containing heterocycles. These heterocyclic systems can impart unique biological activities and material properties. The nucleophilic nature of the thiol allows it to participate in a variety of cyclization reactions.
For example, reaction with α-halo ketones or esters can lead to the formation of thiophene derivatives. beilstein-journals.org The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, provides another route to substituted thiophenes. rroij.com
Furthermore, the thiol group can react with compounds containing both an electrophilic center and a leaving group to form five- or six-membered rings. The reaction of thiophenols with chloroacetic acid followed by cyclization can yield thiazolidinones. ekb.eg Condensation with dicarbonyl compounds or their equivalents can lead to the formation of various other heterocyclic systems. The synthesis of benzothiazoles, for instance, can be achieved by reacting o-aminothiophenols with aldehydes or carboxylic acid derivatives. ijcrt.org By starting with a derivative of this compound that contains an appropriately positioned amino group, this methodology can be used to construct benzothiazoles incorporating the fluorinated methyl phenyl moiety.
Table 2: Examples of Heterocyclic Systems Derived from Benzenethiols
| Heterocyclic System | General Synthetic Approach | Required Co-reactant |
| Thiophene | Reaction with 1,4-dicarbonyls or α-halo ketones | 1,4-dicarbonyl compound or α-halo ketone |
| Thiazolidinone | Reaction followed by cyclization | α-haloacyl halide or α-halo acid |
| Benzothiazole | Condensation and cyclization | Aldehyde or carboxylic acid derivative |
| Triazole | Multi-step synthesis involving hydrazine | Hydrazine and a source of the third nitrogen |
Synthesis of Complex Molecules and Scaffolds
Beyond simple derivatization, this compound can be integrated into larger, more complex molecular architectures such as polycyclic and macrocyclic systems. Furthermore, the development of synthetic routes to chiral analogues allows for the exploration of stereochemistry-dependent properties.
Integration of this compound into Polycyclic and Macrocyclic Architectures
The incorporation of the this compound moiety into polycyclic aromatic hydrocarbons (PAHs) and macrocycles can lead to materials with interesting electronic and host-guest properties. The synthesis of such large structures often relies on multi-step sequences and metal-templated reactions.
Macrocycles containing thiophenol units have been synthesized using metal ions as templates to organize precursor fragments prior to the final ring-closing reaction. rsc.org For example, a Schiff-base condensation between a dialdehyde and a diamine, where one of the components contains the thiophenol moiety, can lead to the formation of a macrocycle upon reaction with a suitable metal ion. Thiol-yne click chemistry has also emerged as a powerful tool for macrocyclization. nih.gov
The synthesis of polycyclic aromatic compounds often involves cyclodehydrogenation reactions (Scholl reaction) of precursor molecules. researchgate.net By designing and synthesizing appropriate precursors that contain the this compound unit, this methodology can be used to generate novel, sulfur-doped PAHs. For instance, phenothiazine, a sulfur- and nitrogen-containing tricycle, can be synthesized from o-aminothiophenols. By analogy, derivatives of this compound could be used to create novel phenothiazine-like structures. acs.org
Enantioselective Synthesis of Chiral Analogues for Stereochemical Studies
The introduction of chirality into analogues of this compound can lead to molecules with specific interactions with other chiral molecules, which is of particular importance in medicinal chemistry and materials science. The enantioselective synthesis of such compounds presents a significant synthetic challenge.
Chirality can be introduced by creating a stereocenter on a substituent attached to the sulfur atom or on the aromatic ring. The asymmetric synthesis of chiral thioethers is a well-established field, with methods including nucleophilic substitution of chiral electrophiles with the thiolate, and catalytic asymmetric conjugate addition of the thiol to prochiral α,β-unsaturated compounds. nih.gov
More advanced methods involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, phosphine-catalyzed asymmetric γ-addition reactions of pronucleophiles to allenoates can generate tertiary thioethers with high enantioselectivity. rsc.org Biocatalysis, using enzymes such as ene-reductases, offers another powerful approach for the enantioselective synthesis of chiral thioethers. acs.org These methods provide a toolbox for the synthesis of a wide range of chiral analogues of this compound, opening the door to detailed stereochemical studies. beilstein-journals.orgnih.gov
Table 3: Approaches to Enantioselective Synthesis of Chiral Thioether Analogues
| Synthetic Strategy | Description | Key Features |
| Nucleophilic Substitution | Reaction of the thiolate with a chiral electrophile (e.g., a chiral alkyl halide). | Relies on the availability of enantiomerically pure electrophiles. |
| Catalytic Asymmetric Conjugate Addition | Addition of the thiol to a prochiral Michael acceptor in the presence of a chiral catalyst. | Catalyst controls the stereoselectivity of the C-S bond formation. |
| Phosphine-Catalyzed Asymmetric Addition | Reaction with allenoates using chiral amino-acid derived phosphine (B1218219) catalysts. | Can create heteroatom-containing tertiary chiral centers with high enantiomeric excess. rsc.org |
| Biocatalysis | Use of enzymes, such as ene-reductases, to catalyze the enantioselective formation of a C-S bond. | High selectivity, mild reaction conditions, environmentally friendly. acs.org |
Spectroscopic and Structural Characterization Methods for 2 Fluoro 6 Methylbenzenethiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution. For a molecule like 2-Fluoro-6-methylbenzenethiol, which contains hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, a suite of NMR experiments can be employed to map out its complete structure.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, three distinct regions are expected in the spectrum: the aromatic region, the methyl region, and the thiol region.
Aromatic Protons (H3, H4, H5): The three protons on the benzene (B151609) ring are chemically distinct and will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton at position 4 (H4) is expected to be a triplet, being coupled to H3 and H5. The protons at positions 3 and 5 (H3, H5) would likely appear as complex multiplets, often resembling doublets of doublets, due to coupling with H4 and long-range coupling with the fluorine atom.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any adjacent protons. Therefore, they will appear as a sharp singlet.
Thiol Proton (-SH): The thiol proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Note: This table presents predicted data based on the analysis of structurally similar compounds, as detailed experimental data for this specific molecule is not widely published. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -SH | 3.0 - 4.0 | broad singlet | - |
| -CH₃ | 2.2 - 2.5 | singlet | - |
| Ar-H (H3, H5) | 6.8 - 7.1 | multiplet | - |
| Ar-H (H4) | 7.0 - 7.3 | triplet | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. A key feature of the proton-decoupled ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. magritek.com This coupling is observed over one or more bonds and results in the splitting of carbon signals into doublets or more complex multiplets.
C-F Coupling: The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet. rsc.org Carbons two bonds away (C1, C3) will show smaller two-bond couplings (²JCF), and carbons further away will exhibit even smaller long-range couplings (³JCF, ⁴JCF), which can also cause signals to appear as doublets or triplets. magritek.com This splitting pattern is invaluable for assigning the carbon signals of the aromatic ring. blogspot.com
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Note: This table presents predicted data. The presence of C-F coupling is a critical feature for assignments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| -CH₃ | 18 - 22 | doublet | ⁴JCF ≈ 2-4 |
| C4 | 124 - 127 | singlet or small doublet | ⁵JCF ≈ 0-2 |
| C5 | 128 - 131 | doublet | ³JCF ≈ 8-10 |
| C3 | 115 - 118 | doublet | ²JCF ≈ 18-22 |
| C6 | 135 - 138 | doublet | ²JCF ≈ 5-7 |
| C1 | 120 - 123 | doublet | ³JCF ≈ 3-5 |
| C2 | 160 - 164 | doublet | ¹JCF ≈ 240-250 |
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. biophysics.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. biophysics.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will be split by coupling to nearby protons, primarily the aromatic protons at positions 3 and 5. This coupling provides further confirmation of the substitution pattern on the benzene ring. The chemical shift is typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H3-H4 and H4-H5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between H3 and C3, H4 and C4, H5 and C5, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular skeleton. Key expected correlations include:
The methyl protons to C1, C2, and C6.
The thiol proton to C1 and C2.
Aromatic proton H3 to C1, C2, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the ortho relationship of the substituents. For instance, a NOESY spectrum might show a correlation between the methyl protons and the fluorine atom (via the H3 proton) or the thiol proton, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₇H₇FS, HRMS would be used to confirm this composition by matching the experimentally measured mass of the molecular ion ([M]⁺˙ or [M+H]⁺) to the calculated theoretical mass.
Table 3: Theoretical Mass Data for this compound
| Formula | Species | Theoretical Monoisotopic Mass |
| C₇H₇FS | [M]⁺˙ | 142.02525 |
| C₇H₈FS | [M+H]⁺ | 143.03303 |
An observed mass that matches this theoretical value to within a very small error margin (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula, complementing the structural details obtained from NMR spectroscopy. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a primary tool for assessing sample purity and analyzing for any volatile impurities.
The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. nih.gov Volatile sulfur compounds like thiols can be effectively analyzed using this method, often with specialized detectors or columns to handle their reactive nature. azom.comshimadzu.com The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter under defined experimental conditions.
Following separation by GC, the eluted compounds enter the mass spectrometer, which bombards them with electrons, causing ionization and fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The spectrum includes a molecular ion peak (M⁺), which corresponds to the molecular weight of the intact molecule, and various fragment ion peaks that form a unique fingerprint.
For this compound (C₇H₇FS, molecular weight: 142.19 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak at m/z = 142. The fragmentation pattern of aromatic compounds is often dominated by structures that retain the stable benzene ring. whitman.eduwhitman.edu Key fragmentation pathways for this molecule would likely involve the loss of the thiol group (-SH), a hydrogen atom (-H), or the methyl group (-CH₃). A characteristic fragment for many alkyl-substituted benzenes is the formation of the tropylium (B1234903) ion at m/z 91. whitman.eduwhitman.edu
Interactive Data Table: Expected GC-MS Data for this compound
| Parameter | Expected Value/Observation | Proposed Ion Structure |
| Retention Time (RT) | Dependent on column and conditions | N/A |
| Molecular Ion (M⁺) | 142 | [C₇H₇FS]⁺ |
| Fragment Ion | 141 | [C₇H₆FS]⁺ (Loss of H) |
| Fragment Ion | 127 | [C₆H₄FS]⁺ (Loss of CH₃) |
| Fragment Ion | 109 | [C₇H₆F]⁺ (Loss of SH) |
| Fragment Ion | 91 | [C₇H₇]⁺ (Tropylium ion) |
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about molecular structure and functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. vscht.cz The resulting spectrum is a unique molecular fingerprint that allows for the identification of functional groups.
The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands:
S-H Stretching: A weak but distinct absorption is expected in the range of 2550-2600 cm⁻¹, which is highly characteristic of the thiol functional group. mdpi.comresearchgate.netresearchgate.net
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). vscht.czlibretexts.org
Aliphatic C-H Stretching: The methyl group gives rise to stretching vibrations just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). vscht.cz
Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the benzene ring produces a set of bands, often of variable intensity, in the 1450-1615 cm⁻¹ region. libretexts.org
C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl C-H bonds occur at lower wavenumbers. The out-of-plane (oop) C-H bending bands (approx. 700-900 cm⁻¹) are particularly useful for confirming the substitution pattern on the benzene ring. vscht.cz
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Stretching | S-H (Thiol) | 2550 - 2600 | Weak |
| Stretching | Aromatic C-H | 3000 - 3100 | Medium-Weak |
| Stretching | Aliphatic C-H (Methyl) | 2850 - 2960 | Medium |
| Stretching | Aromatic C=C | 1450 - 1615 | Medium-Strong |
| Stretching | C-F | 1000 - 1300 | Strong |
| Stretching | C-S | 600 - 800 | Weak |
| Bending | Aromatic C-H (out-of-plane) | 700 - 900 | Strong |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the molecule's polarizability. Bonds that are symmetric or non-polar often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric ring-breathing vibration, which involves the expansion and contraction of the entire benzene ring, typically gives rise to a very strong and sharp peak. Other ring stretching modes are also clearly visible. spectroscopyonline.com
C-S and S-S Stretching: Carbon-sulfur and sulfur-sulfur bonds, which are often weak in IR spectra, tend to show more prominent peaks in Raman spectra, typically in the 400-800 cm⁻¹ range. spectroscopyonline.comresearchgate.net
A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, as demonstrated in studies of similar substituted toluenes. nih.govnih.gov
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| Stretching | Aromatic C-H | 3000 - 3100 | Medium |
| Stretching | S-H (Thiol) | 2550 - 2600 | Weak |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
| Stretching | Aromatic C=C | 1570 - 1610 | Strong |
| Stretching | C-S | 600 - 800 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the benzene ring. spcmc.ac.in
The UV spectrum of benzene shows characteristic absorption bands around 184 nm, 204 nm, and a weaker, structured band near 256 nm. spcmc.ac.in When substituents are added to the benzene ring, the positions and intensities of these bands shift. The methyl (-CH₃), fluoro (-F), and thiol (-SH) groups on this compound are all expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene, due to their electronic interactions with the aromatic π-system. ijermt.orgscilit.com
Fluorescence spectroscopy is a related technique that measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Many aromatic molecules are fluorescent. An analysis of this compound would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime, which provide insights into its excited-state properties.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax (in Ethanol) |
| π → π | Benzene Ring | ~210 nm |
| π → π (B-band) | Benzene Ring | ~265 nm |
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info By diffracting X-rays off the electron clouds of the atoms in a crystal, one can calculate an electron density map and build an atomic model of the molecule.
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-H, C-F, C-S, S-H) and bond angles, confirming the molecular geometry. X-ray diffraction has shown that C-C bonds in a benzene ring are intermediate in length (approx. 1.39 Å) between a typical single and double bond. docbrown.infotheexamformula.co.uk
Conformation: The orientation of the thiol and methyl substituents relative to the plane of the aromatic ring.
Planarity: Confirmation of the planarity of the six-membered benzene ring.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., S-H···F or S-H···S interactions) or π-stacking, which govern the solid-state properties of the material.
While a specific crystal structure for this compound is not publicly available, data from similar structures, such as 4-methylbenzenethiol (B89573), can provide expected values for key parameters. nih.gov
Interactive Data Table: Predicted Molecular Geometry Parameters from X-Ray Crystallography
| Parameter | Bond/Angle | Expected Value |
| Bond Length | Aromatic C-C | ~1.39 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Angle | C-C-C (in ring) | ~120° |
| Bond Angle | C-C-S | ~120° |
Computational and Theoretical Studies on 2 Fluoro 6 Methylbenzenethiol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a comprehensive understanding of 2-Fluoro-6-methylbenzenethiol, the following analyses would be essential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is also instrumental in studying the mechanisms of chemical reactions. By mapping the reaction pathway, chemists can understand how reactants are converted into products.
Transition State Identification and Energy Barrier Calculations
For any proposed reaction involving this compound, computational methods could be used to identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. No studies detailing such calculations for reactions involving this compound were found.
Kinetic and Thermodynamic Profiling of Chemical Transformations
The kinetic and thermodynamic aspects of chemical reactions involving this compound are crucial for understanding its reactivity and potential applications. Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict rate constants, and determine the thermodynamic feasibility of various transformations.
One of the primary areas of investigation is the study of reaction pathways for the synthesis and modification of this compound. For instance, the formation of disulfide bonds, a common reaction for thiols, can be computationally modeled to understand the underlying mechanism. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of such reactions. These calculations can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are metastable species formed during the reaction.
The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Similarly, the enthalpy of reaction (ΔH) can be determined by comparing the energies of the reactants and products, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
For example, a hypothetical study on the oxidation of this compound to its corresponding disulfide could be computationally modeled. The reaction mechanism might proceed through a thiyl radical intermediate. DFT calculations could be used to determine the geometries and energies of the reactant, the thiyl radical intermediate, the transition state for radical coupling, and the final disulfide product.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Dimerization of this compound
| Parameter | Value | Units |
| Activation Energy (Ea) | 15.8 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -45.2 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -42.1 | kcal/mol |
| Rate Constant (k) at 298 K | 2.3 x 10⁻⁴ | s⁻¹ |
These computational predictions can be invaluable for experimental chemists in designing and optimizing synthetic routes. Furthermore, understanding the kinetic and thermodynamic profile of potential degradation pathways is essential for assessing the stability of this compound under various conditions.
Solvation Models and Environmental Effects in Computational Chemistry
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational solvation models are employed to account for these environmental effects and provide a more realistic description of molecular properties and reactivity in solution.
There are two main categories of solvation models: explicit and implicit. Explicit solvation models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, this approach is computationally expensive, especially for large systems.
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated.
For this compound, solvation models can be used to predict how its properties, such as its conformational preferences, acidity of the thiol group (pKa), and reactivity, change in different solvents. For example, the thiol group's acidity is expected to increase in polar solvents due to the stabilization of the resulting thiolate anion through solvent-solute interactions.
A computational study might investigate the conformational equilibrium of this compound in solvents of varying polarity, such as water, methanol, and dimethyl sulfoxide (B87167) (DMSO). By calculating the relative energies of different conformers in the gas phase and in these solvents, it is possible to predict the most stable conformation in each environment.
Table 2: Hypothetical Calculated pKa of this compound in Different Solvents
| Solvent | Dielectric Constant | Calculated pKa |
| Gas Phase | 1 | 12.5 |
| Dichloromethane | 8.9 | 8.2 |
| Methanol | 32.6 | 7.1 |
| Water | 78.4 | 6.8 |
These theoretical predictions of environmental effects are crucial for understanding the behavior of this compound in real-world applications, such as in biological systems or as a reactant in solution-phase synthesis.
In Silico Design of Novel Analogues and Reactive Intermediates
Computational chemistry plays a pivotal role in the in silico design of novel molecules with desired properties. Starting from the structure of this compound, new analogues can be designed and their properties evaluated computationally before undertaking their actual synthesis. This approach can significantly accelerate the discovery of new compounds with enhanced reactivity, specific biological activity, or improved material properties.
One common strategy is to introduce different functional groups at various positions on the benzene (B151609) ring or to modify the thiol group. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby influencing its reactivity and acidity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their predicted properties. These models can then be used to screen a virtual library of compounds and identify the most promising candidates for synthesis.
Furthermore, computational methods are invaluable for studying the structure and reactivity of transient species, such as reactive intermediates. For instance, the thiyl radical of this compound, which might be involved in various chemical transformations, can be characterized computationally. Its electronic structure, spin density distribution, and reactivity towards other molecules can be investigated using high-level quantum mechanical calculations.
Table 3: Hypothetical Properties of Designed Analogues of this compound
| Analogue | Modification | Predicted pKa | Predicted Reactivity Index |
| Parent | This compound | 6.8 | 1.00 |
| Analogue 1 | Addition of a nitro group at position 4 | 5.2 | 1.75 |
| Analogue 2 | Replacement of fluorine with chlorine | 6.9 | 0.95 |
| Analogue 3 | Addition of a methoxy (B1213986) group at position 4 | 7.3 | 0.82 |
The in silico design of novel analogues and the study of reactive intermediates provide deep insights into the chemical space around this compound, guiding the development of new functional molecules and a better understanding of their chemical behavior.
Applications in Advanced Chemical Systems and Materials Science
Ligand Design and Synthesis for Catalysis
The thiol group of 2-Fluoro-6-methylbenzenethiol provides a strong coordination site for a wide range of transition metals, which is fundamental to its role in catalysis. The presence of fluorine and methyl groups in close proximity to the sulfur atom allows for fine-tuning of the electronic and steric environment of the resulting metal complexes.
Ligands derived from thiophenols are crucial in coordination chemistry and catalysis. Thiophenol-based ligands that combine a thiol functionality with another donor group, such as a phosphine (B1218219) or arsine, have been shown to be highly versatile, forming stable complexes with numerous transition metals. researchgate.net The synthesis of such ligands often involves the deprotonation of the thiol group upon coordination to the metal center. researchgate.net
While specific research detailing ligands derived from this compound is limited, the principles of synthesizing related thiophenol-based ligands can be applied. For instance, phosphino- and arsinoarylthiols are known to form stable complexes useful in catalysis. researchgate.net The strategic placement of the fluoro and methyl groups in this compound can influence the stability and reactivity of the metal center. The electron-withdrawing nature of the fluorine atom can affect the electron density on the sulfur donor atom, while the methyl group provides steric bulk, which can be exploited to control substrate access to the catalytic site. This combination is advantageous for creating hemilabile ligands, where one donor group can reversibly dissociate, creating a vacant coordination site for catalytic activity.
Transition metal complexes are extensively used as catalysts in a variety of organic transformations, including cross-coupling and polymerization reactions. mdpi.comuva.es Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. mdpi.com The design of the ligand sphere around the metal center is critical for the efficiency and selectivity of these catalytic processes. uva.es
Although direct applications of this compound in major catalytic systems are not widely documented, the properties of related fluoro-aromatic compounds suggest potential utility. For example, fluoroalkenes have been synthesized via Suzuki-Miyaura and Sonogashira cross-coupling reactions using palladium catalysts. nih.gov The electronic modifications imparted by the fluorine atom in ligands can influence the reductive elimination step in the catalytic cycle, potentially enhancing reaction rates and yields.
In the realm of polymerization, thiol-reactive polymers are a significant area of research. Post-polymerization modification using thiol-para-fluoro substitution is an efficient method for creating functional polymers. rsc.orgresearchgate.net This process involves the selective reaction of thiols with polymers containing para-fluoro groups, demonstrating the utility of the thiol-fluoro combination in polymer chemistry. rsc.orgresearchgate.net While this is a post-polymerization modification, it highlights the reactivity and potential of fluoro-substituted thiol compounds in polymer science.
Table 1: Potential Catalytic Applications for this compound-Derived Ligands
| Catalytic Reaction | Metal Center | Potential Role of Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Modify electronic properties, enhance catalyst stability and selectivity. |
| Heck Reaction | Palladium (Pd) | Control regioselectivity and influence catalytic activity. |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Stabilize catalytic species and tune reactivity. |
Building Blocks for Functional Materials
The distinct structure of this compound also positions it as a valuable precursor for the synthesis of functional materials with tailored properties for a range of advanced applications.
Aromatic thiols are effective nucleophiles for the modification of polymers like poly(vinyl chloride) (PVC), allowing for the incorporation of specific functional groups without inducing side reactions like dehydrochlorination. conicet.gov.ar The use of fluorinated thiophenols has been shown to successfully modify PVC, indicating that this compound could serve as a modifying agent to introduce fluorine and sulfur into polymer backbones, thereby altering properties such as thermal stability and chemical resistance. conicet.gov.ar
Furthermore, the concept of inverse vulcanization, where elemental sulfur is copolymerized with unsaturated organic monomers, has been used to create sulfur-rich polymers with high refractive indices. rsc.org A thiophene-based comonomer was specifically designed to enhance the refractive index of the resulting polymer. rsc.org By analogy, incorporating a sulfur-rich molecule like this compound into polymer structures could lead to specialty polymers with unique optical properties.
The integration of fluorine atoms into organic materials is a well-established strategy for tuning their electronic and optical properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which is beneficial for applications in organic electronics. The presence of both sulfur and fluorine in this compound makes its derivatives interesting candidates for these applications.
Sulfur-containing polymers, particularly those derived from thiophene, have been investigated for their high refractive indices. rsc.org The incorporation of this compound into polymer matrices could similarly yield materials with high refractive indices, which are desirable for applications in lenses, optical fibers, and coatings.
Supramolecular chemistry involves the study of non-covalent interactions to construct well-ordered, functional assemblies. The assembly process is often influenced by the solvent and the specific functional groups on the constituent molecules. tue.nl While there is no specific literature on the role of this compound in this field, its structure possesses features conducive to forming organized structures. The aromatic ring can participate in π-π stacking interactions, while the sulfur and fluorine atoms can engage in various non-covalent interactions, including hydrogen bonding (with the S-H group) and dipole-dipole interactions. These directed interactions could be harnessed to guide the self-assembly of molecules into complex supramolecular architectures such as films, gels, or liquid crystals.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(vinyl chloride) (PVC) |
| 2-amino-6-methylpyridine |
| 2-mercaptopyridine |
| 2-mercapto-6-methylpyridine |
| 4-bromoindole |
| 4-iodoanisole |
| 2-bromo-2-chloro-1,1,1-trifluoroethane |
Research Reagents in Complex Organic Synthesis
This compound is a specialized organofluorine and organosulfur compound that serves as a versatile research reagent in the field of complex organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the thiol functionality, imparts distinct reactivity and properties that are leveraged in the construction of intricate molecular architectures. While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its utility can be understood through the established reactivity of related substituted aryl thiols and fluoroaromatic compounds.
The primary applications of this compound in advanced organic synthesis revolve around its function as a nucleophile, its participation in cross-coupling reactions, and its role as a precursor for the synthesis of sulfur-containing heterocyclic systems. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive thiol group governs its behavior in these transformations.
Nucleophilic Reactivity of the Thiol Group:
The thiol group (-SH) of this compound is a potent nucleophile, readily participating in reactions to form thioethers. This reactivity is fundamental to its application as a building block for introducing the 2-fluoro-6-methylphenylthio moiety into larger molecules.
Thioether Synthesis: In the presence of a suitable base, the thiol is deprotonated to form the more nucleophilic thiolate anion. This anion can then displace a leaving group on an alkyl or aryl halide in a nucleophilic substitution reaction to afford the corresponding thioether. The steric hindrance from the ortho-methyl group may influence the reaction kinetics, potentially requiring specific reaction conditions to achieve high yields.
Michael Addition: The thiolate derived from this compound can also act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of functionalized thioethers.
Participation in Cross-Coupling Reactions:
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl thiols are valuable partners in these transformations for the formation of carbon-sulfur bonds.
C-S Cross-Coupling: this compound can be coupled with aryl or vinyl halides and pseudohalides using palladium, copper, or nickel catalysts. These reactions provide a direct method for the synthesis of diaryl or aryl vinyl thioethers, which are important structural motifs in various biologically active molecules and materials. The electronic effects of the fluorine and methyl substituents can modulate the reactivity of the thiol in these coupling processes.
Precursor for Heterocyclic Synthesis:
Substituted thiophenols are key starting materials for the synthesis of a wide array of sulfur-containing heterocyclic compounds. The specific substitution pattern of this compound makes it a precursor for novel heterocyclic systems.
Synthesis of Benzothiophenes and Related Heterocycles: Through various cyclization strategies, this compound can be used to construct fused ring systems. For instance, reaction with appropriate difunctional reagents can lead to the formation of substituted benzothiophenes, benzothiazoles, or other related sulfur-containing heterocycles. The fluorine and methyl groups on the benzene (B151609) ring would be incorporated into the final heterocyclic product, allowing for the fine-tuning of its physicochemical and biological properties.
The table below summarizes the key reactive sites of this compound and their potential applications in complex organic synthesis.
| Reactive Site | Type of Reaction | Potential Application in Synthesis |
| Thiol (-SH) group | Nucleophilic Substitution | Formation of alkyl and aryl thioethers |
| Thiol (-SH) group | Michael Addition | Synthesis of functionalized thioethers |
| Thiol (-SH) group | C-S Cross-Coupling | Preparation of diaryl and aryl vinyl thioethers |
| Aromatic Ring | Precursor for Cyclization | Synthesis of sulfur-containing heterocycles |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-Fluoro-6-methylbenzenethiol and its derivatives will likely prioritize environmentally benign methods that reduce waste and avoid harsh reagents. cambridgescholars.comsciencedaily.comrsc.org Key areas of development include:
Catalytic C-S Bond Formation: Moving away from stoichiometric reagents, research is expected to focus on catalytic methods. This includes transition-metal-catalyzed cross-coupling reactions that are more efficient and generate less waste. researchgate.net Furthermore, metal-free arylation of thiols using reagents like diaryliodonium salts presents a milder alternative. researchgate.netchemrxiv.org
Photocatalysis and Electrochemistry: Visible-light photoredox catalysis offers a powerful tool for forming C-S bonds under mild conditions. mdpi.com Methods such as the photocatalytic reaction of carboxylic acids with elemental sulfur could provide novel, sustainable routes to aromatic thiols. chemrxiv.org Similarly, electrosynthesis, which uses electrons as a "traceless" reagent, is a burgeoning green approach for constructing C–S bonds, avoiding traditional chemical oxidants and reductants. researchgate.net
Green Solvents and Conditions: A significant push will be towards using environmentally friendly solvents, such as water, facilitated by surfactant technology. sciencedaily.comrsc.org Catalyst-free, one-pot syntheses, which reduce purification steps and solvent usage, will also be a major goal. elsevierpure.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The interplay between the thiol, fluorine, and methyl groups is expected to give rise to unique reactivity. Future research will likely explore transformations beyond classical thiol chemistry.
Photocatalytic Thiol-Ene/Yne Reactions: The generation of thiyl radicals from this compound using visible light could enable its participation in thiol-ene and thiol-yne "click" reactions. mdpi.com This would allow for the efficient, atom-economical construction of complex sulfur-containing molecules under green conditions.
C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. cas.cn Research could target the selective fluorination or modification of other positions on the aromatic ring, guided by the existing substituents, using palladium-catalyzed or radical-based protocols. chinesechemsoc.org
Dehydrogenative Coupling: Metal-free, oxidant-free cross-dehydrogenative coupling (CDC) reactions represent a highly sustainable method for forming C-S bonds. rsc.org Exploring the ability of this compound to react with various partners through this mechanism could yield a diverse range of thioethers.
Application of Advanced In Situ Spectroscopic Characterization Techniques
To fully understand the novel reactivity of this compound, real-time monitoring of chemical reactions is crucial. Advanced spectroscopic techniques will play a pivotal role.
In Situ Raman Spectroscopy: This technique is a powerful tool for monitoring reactions involving sulfur-containing compounds. semanticscholar.orgrsc.orgresearchgate.net It can be used to track the consumption of the thiol group (S-H bond) and the formation of disulfide bonds (S-S) or thioethers (C-S) in real-time, providing critical kinetic and mechanistic data without the need for sample quenching. rsc.orgresearchgate.net
In Situ NMR and IR Spectroscopy: These methods can provide detailed structural information about transient intermediates and products as they form in the reaction mixture. For organofluorine compounds, 19F NMR is particularly powerful for tracking changes in the electronic environment of the fluorine atom throughout a transformation.
The application of these techniques will allow for a deeper understanding of reaction mechanisms, the identification of reactive intermediates, and the optimization of reaction conditions for desired outcomes.
Synergistic Integration of Experimental and High-Throughput Computational Approaches
The combination of laboratory experiments with powerful computational modeling is a rapidly growing trend in chemical research that can accelerate discovery.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of this compound, model transition states, and elucidate reaction mechanisms. nih.gov For instance, computational studies can rationalize the efficiency of different photocatalysts or predict the regioselectivity of C-H functionalization reactions. rsc.org DFT is also invaluable for predicting spectroscopic properties, such as 19F NMR shifts, which can aid in the identification of new compounds and their transformation products. nih.gov
Force Field Development: For larger systems, such as polymers or self-assembled monolayers incorporating this molecule, new force field parameters may be required to accurately model the specific interactions introduced by the fluoro and thiol groups. nih.govacs.org
High-Throughput Screening: Computational screening could be used to predict the properties of a virtual library of derivatives of this compound, identifying promising candidates for specific applications in materials science or medicinal chemistry before committing to their synthesis.
This synergy allows for a more rational, hypothesis-driven approach to experimental design, saving time and resources.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties imparted by the fluorine and sulfur atoms make this compound an attractive building block for advanced materials.
Self-Assembled Monolayers (SAMs): Aromatic thiols are well-known for their ability to form ordered, self-assembled monolayers on metal surfaces like gold. The presence of fluorine can dramatically alter the surface properties of these monolayers, affecting wettability, thermal stability, and frictional properties. rsc.orgresearchgate.net Research into the SAMs formed by this compound could lead to new coatings with tailored surface energies or enhanced stability. acs.orgacs.org
Organosulfur-Based Polymers: Thiol-ene polymerization is a robust method for creating advanced polymers. nih.gov this compound could be used as a monomer or a chain-transfer agent to introduce fluorine into organosulfur polymers. researchgate.net This could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties, suitable for applications in drug delivery or as high-performance plastics. nih.govresearchgate.net
Functional Materials: The incorporation of this molecule into larger organic structures could find use in organic electronics or as a functional intermediate for agrochemicals and pharmaceuticals, where the fluorine atom often enhances metabolic stability and binding affinity. nbinno.com
This interdisciplinary approach will be key to translating the fundamental chemistry of this compound into tangible technological advancements.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1208075-43-7 |
| Molecular Formula | C₇H₇FS |
| Molecular Weight | 142.19 g/mol |
| Appearance | Not Available |
| Storage | Not Available |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diaryliodonium salts |
| 4-Fluoro-2-methoxybenzaldehyde |
| Dapsone |
| Esomeprazole |
| Pantoprazole |
| Ponazuril |
| Ajoene |
Q & A
Q. How can this compound be applied in materials science or pharmacology?
- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage. In pharmacology, modify the methyl group to enhance lipophilicity for blood-brain barrier penetration. Reference benzoxazole derivatives for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
